molecular formula C10H10Br2ClN B14209170 1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- CAS No. 832724-74-0

1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-

Katalognummer: B14209170
CAS-Nummer: 832724-74-0
Molekulargewicht: 339.45 g/mol
InChI-Schlüssel: MUORJQGWKDONCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by the presence of a propanamine backbone substituted with two bromine atoms at the 2 and 3 positions, and a chlorophenylmethylene group attached to the nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dibromopropylamine with 2-chlorobenzaldehyde under appropriate reaction conditions. The reaction typically proceeds in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its application. For example, in a biological system, the compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Vergleich Mit ähnlichen Verbindungen

1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- can be compared with other similar compounds such as:

    2,3-Dibromo-1-propanamine: Similar in structure but lacks the chlorophenylmethylene group.

    2,3-Dibromo-N,N-diethyl-1-propanamine: Contains diethyl groups instead of the chlorophenylmethylene group.

    2,3-Dibromo-1-propanamine hydrobromide: A hydrobromide salt form of the compound. The uniqueness of 1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]- lies in its specific substitution pattern and the presence of the chlorophenylmethylene group, which may impart distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

832724-74-0

Molekularformel

C10H10Br2ClN

Molekulargewicht

339.45 g/mol

IUPAC-Name

1-(2-chlorophenyl)-N-(2,3-dibromopropyl)methanimine

InChI

InChI=1S/C10H10Br2ClN/c11-5-9(12)7-14-6-8-3-1-2-4-10(8)13/h1-4,6,9H,5,7H2

InChI-Schlüssel

MUORJQGWKDONCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C=NCC(CBr)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.